Cytotoxic Potency Against MCF-7 Breast Cancer Cells: 5-Fluoroisatin Derivative vs. 5-Chloro and 5-Bromo Analogs
The S-benzyldithiocarbazate Schiff base derived from 5-fluoroisatin exhibits cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 9.26 μM (3.2 μg/mL), representing a 4.2-fold higher potency than the corresponding 5-chloroisatin-derived Schiff base (IC50 = 38.69 μM, 14.0 μg/mL). The 5-bromo analog displayed the highest activity (IC50 = 6.40 μM, 2.6 μg/mL), establishing the activity order Br > F > Cl within the same experimental system [1].
| Evidence Dimension | Cytotoxic activity against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | 5-Fluoroisatin-derived Schiff base: IC50 = 9.26 μM (3.2 μg/mL) |
| Comparator Or Baseline | 5-Chloroisatin-derived Schiff base: IC50 = 38.69 μM (14.0 μg/mL); 5-Bromoisatin-derived Schiff base: IC50 = 6.40 μM (2.6 μg/mL) |
| Quantified Difference | 5-Fluoro derivative is 4.2-fold more potent than 5-chloro derivative; activity order Br > F > Cl |
| Conditions | MCF-7 human non-metastatic mammary gland adenocarcinoma cell line; S-benzyldithiocarbazate Schiff base derivatives |
Why This Matters
The 4.2-fold difference in IC50 between 5-fluoro and 5-chloro derivatives in the identical assay system demonstrates that halogen selection is not arbitrary and directly impacts experimental outcomes in anticancer screening programs.
- [1] Manan MAFA, Crouse KA, Tahir MIM, Rosli R, How FNF, Watkin DJ, Slawin AMZ. Synthesis, characterization and cytotoxic activity of S-benzyldithiocarbazate Schiff bases derived from 5-fluoroisatin, 5-chloroisatin, 5-bromoisatin and their crystal structures. Journal of Chemical Crystallography, 2011, 41(11): 1630–1641. View Source
